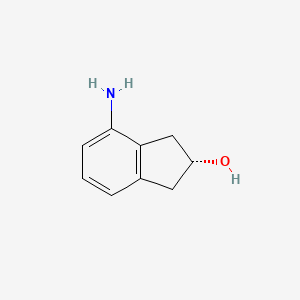

(R)-4-Amino-2,3-dihydro-1H-inden-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(2R)-4-amino-2,3-dihydro-1H-inden-2-ol |

InChI |

InChI=1S/C9H11NO/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7,11H,4-5,10H2/t7-/m1/s1 |

InChI Key |

VJZSRIHPRAZHIW-SSDOTTSWSA-N |

Isomeric SMILES |

C1[C@H](CC2=C1C=CC=C2N)O |

Canonical SMILES |

C1C(CC2=C1C=CC=C2N)O |

Origin of Product |

United States |

Stereochemical Analysis and Absolute Configuration of R 4 Amino 2,3 Dihydro 1h Inden 2 Ol

Methodologies for Absolute Configuration Assignment and Determination

The unambiguous assignment of the absolute configuration of a chiral molecule is essential for understanding its interaction with other chiral entities. Several experimental techniques can be employed for this purpose. acs.org

One of the most definitive methods for determining absolute configuration is X-ray crystallography . acs.orgwikipedia.org This technique provides a detailed three-dimensional map of the electron density in a single crystal of the compound, allowing for the direct visualization of the spatial arrangement of its atoms. For (R)-4-Amino-2,3-dihydro-1H-inden-2-ol, obtaining a suitable single crystal would be a prerequisite for this analysis.

Another powerful, albeit indirect, method is chemical correlation . This approach involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already established, or vice versa, through a series of stereochemically well-defined reactions. wikipedia.orglibretexts.org

Chiroptical methods , such as circular dichroism (CD) and optical rotatory dispersion (ORD), are also widely used. acs.org These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule. The resulting spectra can be compared with those predicted by theoretical calculations to assign the absolute configuration. nih.gov

Advanced Spectroscopic Techniques for Enantiodiscrimination Studies

Enantiodiscrimination, the ability to distinguish between enantiomers, is a key aspect of chiral analysis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in these studies.

NMR spectroscopy is a powerful tool for the structural elucidation of molecules. nih.gov In the context of chirality, NMR can be used to differentiate between enantiomers, which are typically indistinguishable in an achiral environment. nih.gov This is achieved by creating a diastereomeric interaction, either through the use of a chiral derivatizing agent or a chiral solvating agent. nih.gov

The formation of diastereomers results in distinct NMR signals for the two enantiomers, allowing for their differentiation and the determination of enantiomeric excess. nih.gov For this compound, protons in the vicinity of the chiral centers would be expected to show different chemical shifts for the R and S enantiomers in a chiral environment.

Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte. frontiersin.orgnih.govunipi.it This interaction leads to chemical shift differences (Δδ) between the corresponding signals of the two enantiomers in the NMR spectrum, a phenomenon known as enantiodifferentiation. frontiersin.orgnih.govnih.gov Chiral amino alcohols, structurally similar to the target compound, have been shown to be effective CSAs. frontiersin.orgnih.gov

The magnitude of the chemical shift non-equivalence (ΔΔδ) depends on several factors, including the nature of the CSA, the analyte, the solvent, and the temperature. semmelweis.hu For the analysis of this compound, a suitable CSA would interact with the amino and hydroxyl groups, leading to observable differences in the ¹H NMR spectrum of the enantiomers.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (ΔΔδ) for Protons of (R)- and (S)-4-Amino-2,3-dihydro-1H-inden-2-ol in the Presence of a Chiral Solvating Agent.

| Proton | Hypothetical ΔΔδ (ppm) |

| H-2 | 0.05 |

| H-1 | 0.03 |

| H-3a | 0.02 |

| H-3b | 0.02 |

| H-5 | 0.01 |

| H-6 | 0.01 |

| H-7 | 0.01 |

Note: This data is illustrative and represents potential outcomes of an NMR experiment with a suitable chiral solvating agent.

Computational and Theoretical Approaches to Stereochemical Behavior and Conformational Analysis

Computational chemistry provides powerful tools to investigate the stereochemical behavior and conformational landscape of chiral molecules. Methods such as Density Functional Theory (DFT) can be used to calculate the energies of different conformers and predict their relative populations. nih.gov

For this compound, computational modeling could be employed to:

Predict the most stable conformations of the molecule.

Calculate theoretical chiroptical spectra (e.g., CD spectra) to aid in the assignment of the absolute configuration. nih.gov

Model the interactions between the enantiomers and a chiral solvating agent to understand the mechanism of enantiodiscrimination at a molecular level.

Table 2: Calculated Relative Energies of Hypothetical Conformers of this compound.

| Conformer | Relative Energy (kcal/mol) |

| 1 | 0.00 |

| 2 | 1.25 |

| 3 | 2.50 |

Note: This data is for illustrative purposes and represents the type of information that can be obtained from conformational analysis studies.

Advanced Synthetic Methodologies for R 4 Amino 2,3 Dihydro 1h Inden 2 Ol and Analogous Chiral Aminoindanols

Enantioselective Synthesis Pathways

The enantioselective synthesis of (R)-4-Amino-2,3-dihydro-1H-inden-2-ol and related chiral aminoindanols is predominantly achieved through two major routes: enzymatic resolution of racemic mixtures and asymmetric synthesis from prochiral precursors. These pathways offer distinct advantages in terms of selectivity, efficiency, and scalability.

Enzymatic Resolution and Biotransformational Strategies

Enzymatic methods, particularly kinetic resolutions, are widely employed for the separation of enantiomers of aminoindanols. These strategies leverage the high stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

Lipases are a versatile class of enzymes capable of catalyzing the acylation of alcohols with high enantioselectivity in non-aqueous media. In the context of racemic aminoindanols, lipases can selectively acylate either the amino or the hydroxyl group. The kinetic resolution of racemic cis-1-amino-2-indanol, a close structural analog of the target compound, has been successfully demonstrated using lipase-catalyzed N-acetylation.

In a key study, immobilized lipase (B570770) B from Candida antarctica (CALB) was used to selectively acetylate the (1S,2R)-enantiomer of cis-1-amino-2-indanol using ethyl acetate (B1210297) as the acyl donor. researchgate.net This enzymatic transformation yields the corresponding N-acetylated product and leaves the unreacted (1R,2S)-enantiomer, providing a method to separate the two enantiomers. The efficiency of this resolution is highly dependent on the reaction conditions, including the choice of enzyme, acyl donor, and solvent. Lipases from Pseudomonas cepacia have also shown excellent results in the resolution of related amino alcohol precursors.

The regioselectivity of lipases in acylating amino alcohols can be influenced by the enzyme's active site structure and the reaction mechanism, which may involve an initial O-acylation followed by an O- to N-acyl migration. nih.gov This selective acylation is a powerful tool for obtaining enantiomerically enriched aminoindanols.

Table 1: Lipase-Catalyzed Kinetic Resolution of Analogous Amino Alcohols

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Product (% ee) | Enantiomeric Excess of Substrate (% ee) |

|---|---|---|---|---|---|---|

| (±)-cis-1-Amino-2-indanol | Immobilized CALB (Novozym 435®) | Ethyl Acetate | THF | ~50 | >99 (for N-acetylated product) | >99 (for unreacted aminoindanol) |

| (±)-1-Benzyl-5-hydroxy-1,5-dihydropyrrol-2-one | Lipase from Burkholderia cepacia | Vinyl Acetate | 1,4-Dioxane | 49 | >99 (for (R)-acetate) | >99 (for (S)-alcohol) |

To enhance the productivity and scalability of enzymatic resolutions, continuous-flow systems have been developed. These systems offer several advantages over traditional batch processes, including improved mass and heat transfer, precise control over reaction parameters, and simplified product separation and catalyst recycling. nih.govbme.hu

The lipase-catalyzed kinetic resolution of (±)-cis-1-amino-2-indanol has been successfully implemented in a continuous-flow packed-bed reactor containing immobilized CALB. researchgate.net In this system, a solution of the racemic aminoindanol (B8576300) in tetrahydrofuran (B95107) with ethyl acetate as the acyl donor is continuously passed through the enzyme bed. This setup allows for the efficient production of the enantiomerically pure N-acetylated aminoindanol. Notably, the continuous-flow process proved to be more efficient than the corresponding batch reaction. researchgate.net

Continuous-flow microreactors have also been utilized for the enzymatic synthesis of other chiral amino-alcohols, demonstrating the broad applicability of this technology for enhancing biocatalytic processes. nih.gov The ability to operate these systems for extended periods without a significant loss of enzyme activity highlights their robustness and potential for industrial-scale production of chiral compounds. researchgate.net

Table 2: Comparison of Batch vs. Continuous-Flow for Lipase-Catalyzed Resolution of (±)-cis-1-Amino-2-indanol

| Parameter | Batch Process | Continuous-Flow Process |

|---|---|---|

| Reaction Time | Longer | Shorter (residence time of 64 min) |

| Efficiency | Less effective | More efficient |

| Productivity | Lower | Higher |

| Catalyst Reuse | More complex | Simplified |

Asymmetric Catalytic Synthesis Routes

Asymmetric catalysis provides a direct route to enantiomerically pure compounds from prochiral substrates, avoiding the 50% theoretical yield limit of kinetic resolutions.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. wikipedia.org The synthesis of chiral amino alcohols can be achieved through the asymmetric hydrogenation of α-amino ketones. This approach has been successfully applied to the synthesis of various 1,2-amino alcohols with high yields and enantioselectivities using rhodium catalysts bearing electron-donating phosphine (B1218219) ligands. nih.gov

For the synthesis of this compound, a potential precursor would be 4-amino-2,3-dihydro-1H-inden-1-one. However, the direct asymmetric hydrogenation of the corresponding ketone to the desired trans-amino alcohol is challenging. More commonly, the asymmetric hydrogenation of a suitable precursor followed by chemical modification is employed. Iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-dibenzylamino β-ketoesters has been shown to produce chiral β-hydroxy α-amino derivatives with excellent diastereoselectivity and enantioselectivity. rsc.org

The asymmetric reduction of prochiral ketones using borane (B79455) reagents in the presence of a chiral oxazaborolidine catalyst, often referred to as the Corey-Bakshi-Shibata (CBS) reduction, is a widely used and highly effective method for producing chiral secondary alcohols with high enantiomeric excess. insuf.org

Chiral oxazaborolidine catalysts are typically prepared in situ from a chiral β-amino alcohol and a borane source. ijprs.com Notably, (1S,2R)-(-)-cis-1-amino-2-indanol, a close analog of the target molecule, is a common precursor for the synthesis of highly effective oxazaborolidine catalysts. ijprs.com These catalysts have been successfully used for the asymmetric reduction of a variety of prochiral ketones, including acetophenone (B1666503) derivatives, with excellent enantioselectivity. ijprs.com The steric and electronic properties of the ketone substrate can influence the degree of enantioselectivity. Generally, electron-withdrawing groups on the aromatic ring of acetophenones lead to higher enantioselectivity. ijprs.com

The application of this methodology to the synthesis of this compound would involve the asymmetric reduction of a suitably protected 4-amino-2,3-dihydro-1H-inden-2-one. The choice of protecting group for the amino functionality would be critical to ensure compatibility with the borane reagent and the catalytic system.

Table 3: Enantioselective Reduction of Prochiral Ketones using an Oxazaborolidine Catalyst Derived from (1S, 2R)-(-)-cis-1-Amino-2-indanol

| Substrate (Acetophenone Derivative) | Reducing Agent System | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|---|

| Acetophenone | Tetrabutylammonium borohydride (B1222165) / Methyl iodide | 89 | 91 |

| o-Chloroacetophenone | Tetrabutylammonium borohydride / Methyl iodide | 85 | 94 |

| m-Chloroacetophenone | Tetrabutylammonium borohydride / Methyl iodide | 88 | 96 |

| p-Chloroacetophenone | Tetrabutylammonium borohydride / Methyl iodide | 87 | 95 |

Data derived from a study on analogous reductions. ijprs.com

Enantioselective Transfer Hydrogenation Protocols

Enantioselective transfer hydrogenation represents a powerful and practical method for the asymmetric reduction of prochiral ketones and imines to produce chiral alcohols and amines, respectively. While direct examples focusing solely on 4-amino-2-indanone are not extensively detailed in the provided search results, the principles can be applied from analogous systems like the hydrogenation of imines derived from other indanone derivatives.

A notable advancement in this area is the use of earth-abundant metal catalysts, such as manganese, for the enantioselective hydrogenation of ketimines. For instance, a manganese catalyst featuring a facially coordinating P,N,N ligand has been shown to effectively catalyze the hydrogenation of imines derived from indanone derivatives with high enantioselectivity. whiterose.ac.uk A key advantage of this system is that the imines can be generated in situ from the corresponding indanone and amine, streamlining the process. whiterose.ac.uk The reaction proceeds with high conversion and enantiomeric ratios, as demonstrated in the hydrogenation of various substituted indanone-derived imines. whiterose.ac.uk

| Entry | Substrate (Ketone) | Amine | Product | Conversion (%) | Enantiomeric Ratio (er) |

| 1 | 1-Indanone | Aniline (B41778) | 1-Anilinoindane | >99 | 96:4 |

| 2 | 1-Indanone | p-Anisidine | 1-(p-Methoxyphenyl)aminoindane | >99 | 95:5 |

| 3 | 5-Bromo-1-indanone | Aniline | 5-Bromo-1-anilinoindane | 80 | 98:2 |

| 4 | 6-Bromo-1-indanone | Aniline | 6-Bromo-1-anilinoindane | >99 | 95:5 |

| Data derived from studies on manganese-catalyzed enantioselective hydrogenation of in situ derived imines. whiterose.ac.uk |

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to rationalize the observed high levels of stereoselectivity. whiterose.ac.uk These calculations indicate that the selectivity arises from favorable π-stacking interactions between the aromatic ring of the indanone substrate and the pyridine (B92270) ring of the catalyst in the transition state, which dictates the stereochemical outcome of the hydride transfer. whiterose.ac.uk

Diastereoselective Synthetic Control Methodologies

Achieving the correct relative stereochemistry, particularly the cis relationship between the amino and hydroxyl groups in 1-amino-2-indanols, is a critical aspect of their synthesis. mdpi.com Diastereoselective reduction of precursor molecules is a common and effective strategy.

One such method involves the Pd-catalyzed hydrogenation of β-amino indanone derivatives. The diastereoselectivity of this reduction can be influenced by the choice of palladium catalyst, the reaction temperature, and the pH of the medium. figshare.com This approach allows for the controlled formation of either cis- or trans-aminoindanols.

Another innovative approach is the use of organocatalysis to achieve stereoselective synthesis. An efficient organocatalyzed cascade aza-Michael-aldol reaction has been developed for the synthesis of 3-amino-1-indanols. nih.gov This method is not only complementary to traditional Friedel-Crafts strategies but is also applicable for the synthesis of enantioenriched products. nih.gov

The synthesis of cis-1-aminoindan-2-ol often involves strategies that utilize the rigid indane skeleton to direct the stereochemical outcome. mdpi.com Methodologies have been developed that rely on the epimerization of the C1 or C2 centers or, more commonly, on the diastereoselective reduction of a carbonyl group. mdpi.com

Chemo-Enzymatic Synthesis Hybrid Strategies

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of biological catalysts. These hybrid strategies are particularly effective for producing enantiomerically pure chiral molecules like aminoindanols.

A prominent example is the use of enzymes for the kinetic resolution of racemic intermediates. Baker's yeast, for instance, has been successfully used in the enantioselective synthesis of cis-aminoindanol. nih.gov The process involves the reduction of 1-(methoxycarbonyl)-indan-2-one, which yields an optically active hydroxy ester with excellent enantiomeric excess (99.5% ee) and diastereomeric excess (>99% de). nih.gov This chiral intermediate is then converted to the final optically pure (1R, 2S)-aminoindanol through a series of chemical steps, including hydrolysis and a Curtius rearrangement. nih.gov

Lipases are another class of enzymes widely used in chemo-enzymatic synthesis for the resolution of alcohols. nih.govnih.gov Although direct application on 4-amino-2,3-dihydro-1H-inden-2-ol is not specified in the provided results, the principle of lipase-catalyzed kinetic resolution of a racemic alcohol is a well-established and powerful technique. nih.gov This involves the enantioselective acylation of one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus allowing for their separation. A "low-temperature lipase-catalyzed transesterification" has been shown to be effective for the resolution of primary alcohols where the chiral center is remote from the reaction site. nih.gov

Chemical Synthetic Transformations for Aminoindanol Scaffolds

Implementation of the Ritter Reaction for Amination

The Ritter reaction is a classic and powerful method for the formation of N-alkyl amides from a nitrile and a carbocation precursor, such as an alcohol or an alkene, under strong acidic conditions. wikipedia.orgorganic-chemistry.org This reaction has proven to be a practical and key strategy for the synthesis of cis-1-amino-2-indanol. mdpi.comnih.gov

In this context, the reaction typically starts from indene (B144670) oxide. mdpi.com Under acidic conditions, the epoxide ring opens to form a stable benzylic carbocation at the C1 position. This carbocation is then trapped by a nitrile (e.g., acetonitrile), leading to a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org Subsequent intramolecular attack by the hydroxyl group at C2 leads to the formation of a cis-oxazoline ring. nih.gov Finally, hydrolysis of this oxazoline (B21484) intermediate furnishes the desired cis-1-amino-2-indanol. mdpi.comnih.gov This intramolecular cyclization step is crucial for establishing the cis stereochemistry. mdpi.com

The Ritter-type reaction on indene oxide provides a direct route to the aminoindanol skeleton with inherent cis selectivity due to the mechanism involving the formation of the five-membered oxazoline ring. mdpi.com

Directed Ring-Opening Reactions for Stereochemical Control

The stereoselective ring-opening of epoxides is a fundamental strategy for introducing amino and hydroxyl groups with defined stereochemistry. In the synthesis of aminoindanols, indene oxide serves as a key intermediate. mdpi.comnih.gov

The reaction of an epoxide with an amine nucleophile is a common method for producing β-amino alcohols. rsc.orgscielo.org.mx In the synthesis of trans-1-aminoindan-2-ol, for example, indene oxide is opened by ammonia (B1221849). nih.gov The regioselectivity of the epoxide opening is critical. For styrene (B11656) oxide and analogous benzylic epoxides, the nucleophilic attack preferentially occurs at the more substituted benzylic carbon, which can stabilize a partial positive charge. scielo.org.mx

To achieve the desired cis stereochemistry in 1-amino-2-indanol, the strategy often involves an initial ring-opening to form a trans intermediate, followed by a subsequent step that inverts one of the stereocenters. For instance, treatment of trans-2-bromoindan-1-ol with ammonia can proceed through an indene oxide intermediate, which is then opened by the amine nucleophile to give trans-1-aminoindan-2-ol. nih.gov This trans product can then be converted to the cis isomer through a process involving intramolecular cyclization and subsequent hydrolysis. nih.gov

Intramolecular Cyclization Tactics for Ring Formation

Intramolecular cyclization is a cornerstone strategy for constructing the aminoindanol scaffold, particularly for ensuring the desired cis stereochemistry. mdpi.com This tactic is often the key step that controls the relative arrangement of the amino and hydroxyl groups. mdpi.com

A major strategy for obtaining the cis relationship between the nitrogen and oxygen atoms involves the intramolecular formation of a cis-fused five-membered ring, typically an oxazoline or oxazolidinone. mdpi.comnih.gov This approach requires a final hydrolysis step to release the amino and hydroxyl groups of the target cis-1-amino-2-indanol. mdpi.com

For example, after forming a trans-amino alcohol or a related intermediate, a derivative is made where an amide or urethane (B1682113) is at the C1 position and a leaving group is at the C2 position. mdpi.com The subsequent intramolecular nucleophilic attack of the nitrogen or oxygen atom displaces the leaving group, leading to the formation of the cyclic intermediate with an inversion of configuration at the C2 center, thus establishing the cis relationship. mdpi.comnih.gov The synthesis reported by Lutz and Wayland exemplifies this, where a trans-amido alcohol is treated with thionyl chloride to induce an intramolecular cyclization to a cis-oxazoline, which is then hydrolyzed to the cis-aminoindanol. nih.gov

This intramolecular cyclization approach provides a reliable method for controlling the stereochemistry, making it a frequently employed tactic in the synthesis of cis-aminoindanols and their derivatives. mdpi.com

Transition Metal-Catalyzed Coupling Reactions for Functionalization (e.g., Ni-electrocatalytic decarboxylative arylation)

The functionalization of chiral scaffolds like aminoindanols is crucial for developing new molecular entities with tailored properties. Transition metal catalysis offers powerful tools for this purpose, with nickel-catalyzed reactions emerging as a versatile and robust option. Among these, Ni-electrocatalytic decarboxylative arylation represents a modern approach for forming carbon-carbon bonds, enabling the coupling of alkyl fragments to (hetero)aryl halides.

This electrochemical method provides a unique platform for cross-coupling reactions, often overcoming limitations seen in traditional methods. nih.gov The process typically involves the decarboxylative coupling of redox-active esters (derived from carboxylic acids) with aryl halides. A key advantage is the ability to perform these transformations under mild conditions, at room temperature, using simple equipment and technical-grade solvents. nih.gov

The catalytic cycle is believed to proceed through a Ni(I)-Ni(II)-Ni(III)-Ni(I) pathway, avoiding the formation of Ni(0) species. acs.org This mechanism is facilitated by additives like pyridine, which stabilize the active Ni(I) species. acs.org This methodology has proven effective for creating sterically hindered quaternary carbon centers, a common challenge in organic synthesis. acs.orgnih.gov While direct application to this compound is not extensively documented in current literature, the principles can be extended to functionalize the aminoindanol core. For instance, a carboxylic acid group could be installed on the scaffold, converted to a redox-active ester, and then coupled with various aryl halides to introduce diverse aromatic substituents.

Other nickel-catalyzed cross-coupling reactions are also relevant for the functionalization of aminoindanols. These methods can activate otherwise inert bonds, such as C–O and C–N bonds, allowing phenol (B47542) and aniline derivatives to be used as coupling partners, which expands the scope of accessible structures. researchgate.net Furthermore, Ni/Ir photoredox catalysis has been developed for the cross-coupling of chiral amino acid chlorides with unactivated C(sp³)–H bonds, retaining the original stereochemistry. nih.gov This highlights the potential of nickel catalysis to modify complex chiral molecules with high fidelity.

| Feature | Description | Reference |

|---|---|---|

| Catalytic Cycle | Mediated by Ni(I) species, proceeding via a Ni(I)-Ni(II)-Ni(III)-Ni(I) cycle. | acs.org |

| Reaction Conditions | Typically mild, often at room temperature. Can be performed open to the air with technical-grade solvents. | nih.gov |

| Substrate Scope | Broad, enabling the coupling of tertiary alkyl fragments to a wide range of (hetero)aryl halides. | acs.orgnih.gov |

| Key Application | Accessing quaternary carbon centers, a synthetically challenging motif. | nih.gov |

Principles of Green Chemistry in the Design and Execution of Synthetic Routes

The synthesis of complex molecules like this compound necessitates careful consideration of environmental impact and sustainability. Green chemistry provides a framework of twelve principles to guide the development of more benign chemical processes. mdpi.com Applying these principles can lead to syntheses that are safer, more efficient, and produce less waste.

Key green chemistry principles relevant to the synthesis of chiral aminoindanols include:

Waste Prevention : Designing synthetic pathways to minimize the generation of waste is a primary goal. This is often quantified using metrics like the E-Factor (mass of waste / mass of product) and Process Mass Intensity (PMI) (total mass in a process / mass of product). nih.govmdpi.com

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as catalytic hydrogenations or cycloadditions, are preferable to those that generate stoichiometric byproducts. researchgate.net

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts increase reaction efficiency, can enable new transformations, and reduce the amount of waste generated. Asymmetric catalysis, for example, is a cornerstone for the efficient synthesis of chiral molecules like aminoindanols.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary wherever possible and, when used, should be innocuous. Efforts are made to replace hazardous solvents with greener alternatives such as water, ethanol, or ethyl acetate, or to develop solvent-free reaction conditions. nih.govunibo.it

Design for Energy Efficiency : Energy requirements should be minimized. Syntheses conducted at ambient temperature and pressure are preferred over those requiring significant energy input for heating or cooling.

| Principle | Application Strategy | Metric/Indicator |

|---|---|---|

| Atom Economy | Employing addition reactions and catalytic cycles instead of stoichiometric reagents and protecting groups. | Atom Economy (%) |

| Waste Prevention | Using catalytic asymmetric synthesis instead of classical resolution of racemates. Minimizing solvent use and workup steps. | E-Factor, Process Mass Intensity (PMI) |

| Safer Solvents | Replacing chlorinated solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate, 2-MeTHF) or water. | Solvent Selection Guides (e.g., GSK, CHEM21) |

| Catalysis | Utilizing transition metal or enzyme catalysts to achieve high selectivity and efficiency with low catalyst loading. | Turnover Number (TON), Turnover Frequency (TOF) |

Strategies for Regio- and Stereoselective Functionalization of the Aromatic Ring

Modifying the aromatic ring of the aminoindanol scaffold provides a direct route to new analogues with potentially altered biological or material properties. Achieving regio- and stereoselective functionalization is paramount and is often accomplished through modern C–H activation strategies. nih.gov

Iridium-catalyzed C–H borylation has emerged as a particularly powerful method for the regioselective functionalization of arenes. medium.com This reaction allows for the direct conversion of a C–H bond on the aromatic ring to a C–B bond, typically installing a boronate ester group. dumelelab.com A key feature of this methodology is that its regioselectivity is primarily governed by steric factors, rather than the electronic properties of the substrate. researchgate.net This often provides a complementary selectivity to classical electrophilic aromatic substitution reactions, allowing for the functionalization of positions that are otherwise difficult to access. For a monosubstituted benzene (B151609) ring, this typically leads to borylation at the meta and para positions.

In the case of this compound, the existing substituents on the indane core would influence the steric environment of the aromatic ring, potentially directing borylation to a specific position. Alternatively, the inherent amino or hydroxyl groups could act as directing groups, guiding a metal catalyst to a specific ortho C–H bond. youtube.com The concept of using directing groups is a cornerstone of modern C–H activation chemistry, enabling precise control over which bond is functionalized. nih.gov

Once the boronate ester is installed, it serves as a versatile synthetic handle for further transformations. It can readily participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds with aryl, heteroaryl, or vinyl halides. medium.comnih.gov This two-step sequence of C–H borylation followed by cross-coupling allows for the introduction of a vast array of functional groups onto the aromatic ring of the aminoindanol scaffold in a highly controlled and predictable manner.

| Strategy | Mechanism/Principle | Selectivity Control | Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Stepwise reaction involving an electrophile attacking the electron-rich aromatic ring. | Electronic: Activating groups direct ortho/para; deactivating groups direct meta. | |

| Directed Ortho-Metalation (DoM) | A directing group coordinates to a strong base (e.g., organolithium), which then deprotonates a nearby ortho C–H bond. | Positional: Strictly ortho to the directing group. | researchgate.net |

| Iridium-Catalyzed C–H Borylation | Catalytic cycle involving an iridium complex that selectively activates a C–H bond for borylation. | Steric: Favors the least sterically hindered C–H bonds, often leading to meta/para functionalization. | researchgate.net |

| Directed C–H Activation | A directing group covalently or non-covalently bound to the substrate guides a transition metal catalyst to a specific C–H bond (ortho, meta, or para). | Positional: Determined by the geometry and length of the directing group tether. | nih.govyoutube.com |

Derivatization of R 4 Amino 2,3 Dihydro 1h Inden 2 Ol for Chiral Ligand and Catalyst Development

Synthesis of Chiral Bis(oxazoline) (BOX) Ligands

Chiral bis(oxazoline), or BOX, ligands are a prominent class of C2-symmetric ligands widely utilized in asymmetric catalysis. wikipedia.org Their synthesis typically involves the condensation of a chiral β-amino alcohol with a bifunctional starting material, such as a dicarboxylic acid or a dinitrile, which allows for the simultaneous formation of both oxazoline (B21484) rings. researchgate.netwikipedia.org The chirality is introduced via the amino alcohol precursor, making aminoindanols excellent candidates for this purpose. nih.govwikipedia.org

The design of C2-symmetric bis(oxazoline) ligands is centered on creating a well-defined and sterically constrained chiral environment around a metal center. nih.gov The C2-symmetry axis minimizes the number of potential transition states in a catalytic reaction, which can lead to higher enantioselectivity. nih.gov The chiral centers, originating from the aminoindanol (B8576300) scaffold, are positioned close to the coordinating nitrogen atoms, effectively imposing a strong stereodirecting influence at the catalytic site. researchgate.netnih.gov

The synthesis of these ligands from aminoindanols is a well-established process. For instance, bis((3aR,8aS)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)methane can be prepared by reacting (1R,2S)-(+)-cis-1-amino-2-indanol with diethyl malonimidate dihydrochloride. nih.gov In a typical procedure, the reactants are heated in a solvent like dichloromethane, and the resulting product precipitates as a solid upon cooling. nih.gov This straightforward approach allows for the creation of a diverse library of BOX ligands by varying the linker between the two oxazoline units. researchgate.net

Table 1: Examples of C2-Symmetric BOX Ligands in Asymmetric Catalysis

| Ligand Type | Reaction | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Indanol-BOX | Diels-Alder | Cu(OTf)₂ | >90 | 96 | nih.gov |

| Indanol-BOX | Friedel-Crafts | Cu(OTf)₂ | Up to 99 | Up to 97 | researchgate.net |

A significant advancement in BOX ligand design was the introduction of a cyclopropane (B1198618) linker, reported by Davies and coworkers in 1996. nih.govresearchgate.net The ligand, (3aR,3a'R,8aS,8a'S)-2,2'-(cyclopropane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]-oxazole), was synthesized from (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol. nih.govresearchgate.net This cyclopropane-linked variant has demonstrated remarkable utility in a wide range of Lewis acid- and transition metal-catalyzed reactions. nih.govresearchgate.net

The copper(II) triflate complex of this ligand is a highly effective catalyst for the Diels-Alder reaction between 3-acryloyloxazolidin-2-one and cyclopentadiene, achieving yields greater than 90% and an enantiomeric excess of 96%. nih.gov The rigidity of the cyclopropane linker contributes to the high degree of stereocontrol observed in these transformations. researchgate.net

Development of Chiral Pyridine-Bis(oxazoline) (PyBOX) Ligands

Pyridine-bis(oxazoline) (PyBOX) ligands are tridentate analogues of BOX ligands, featuring a central pyridine (B92270) ring flanked by two chiral oxazoline rings. sigmaaldrich.com This structural motif creates a more rigid and defined coordination sphere for a metal ion compared to the more flexible BOX ligands. sigmaaldrich.com The synthesis of PyBOX ligands follows a similar strategy to BOX ligands, typically involving a one-pot condensation reaction between a chiral β-amino alcohol and a pyridine dinitrile, often catalyzed by zinc triflate. nih.govresearchgate.net The use of the aminoindanol scaffold is crucial for creating an effective chiral pocket. nih.gov

PyBOX ligands form stable complexes with a variety of metals and have proven to be highly effective in numerous asymmetric catalytic reactions, including hydrosilylation of ketones, Mannich-type reactions, and Negishi cross-couplings. sigmaaldrich.comnih.gov The increased rigidity and larger binding site of the PyBOX scaffold allow for the complexation of a wide range of metal cations, including lanthanides, expanding their catalytic applicability. sigmaaldrich.com

Preparation and Characterization of Chiral Schiff Base Ligands derived from Aminoindanols

Chiral Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone. nih.govdergipark.org.tr The formation of the characteristic azomethine (-C=N-) or imine group is the defining feature of this reaction. dergipark.org.trfud.edu.ng Utilizing chiral amino alcohols like aminoindanol as the amine source allows for the straightforward preparation of enantiopure Schiff base ligands.

The synthesis is typically carried out by refluxing the aminoindanol and a selected aldehyde (e.g., a substituted salicylaldehyde (B1680747) or benzaldehyde) in a solvent like ethanol. nih.govfud.edu.ng The resulting ligands are characterized using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: The disappearance of the N-H stretching bands of the primary amine and the appearance of a strong absorption band around 1600 cm⁻¹, corresponding to the C=N stretching vibration of the azomethine group, confirms the formation of the Schiff base. dergipark.org.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra show a characteristic singlet for the azomethine proton (-CH=N-), while ¹³C NMR spectra show a corresponding signal for the imine carbon. nih.govdergipark.org.tr

Elemental Analysis: This technique is used to confirm the empirical formula and purity of the synthesized ligand. nih.gov

These chiral Schiff base ligands, often in complex with metals like ruthenium or copper, have been tested in asymmetric transfer hydrogenation and cyclopropanation reactions. researchgate.net

Formation of Oxazaborolidine Catalysts from Amino Alcohol Precursors

Oxazaborolidine catalysts, famously known as Corey-Bakshi-Shibata (CBS) catalysts, are powerful tools for the enantioselective reduction of prochiral ketones. nih.govinsuf.org These catalysts are formed from the reaction of a chiral β-amino alcohol with a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BH₃-SMe₂) or borane-tetrahydrofuran (B86392) (BH₃-THF). nih.govinsuf.org Oxazaborolidine catalysts derived from cis-1-amino-2-indanol have been shown to be particularly efficient. nih.govresearchgate.net

The catalyst is often generated in situ by reacting the aminoindanol precursor with the borane source in a solvent like THF at room temperature. nih.govresearchgate.net The active catalyst is formed when an additional equivalent of borane coordinates to the ring nitrogen, which significantly increases the Lewis acidity of the endocyclic boron atom. santiago-lab.comnih.gov This Lewis acidic center then coordinates to the carbonyl oxygen of the ketone substrate, positioning it for a highly stereoselective hydride transfer from the borane. santiago-lab.com

Table 2: Enantioselective Reduction of Ketones with Aminoindanol-Derived Oxazaborolidine Catalyst

| Ketone Substrate | Reducing Agent | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Acetophenone (B1666503) | BH₃-THF | High | >95 | santiago-lab.com |

| Trifluoromethyl Ketones | BH₃-THF | - | Up to 86 | insuf.org |

| α,β-Enones | BH₃-THF | Good | High | nih.gov |

Synthesis of Other Indanol Amino Alcohol-Based Chiral Ligands and Organocatalysts

The versatility of the 1,2-aminoindanol scaffold extends beyond its use in the aforementioned ligands. beilstein-journals.org Its rigid structure and the presence of both an amino and a hydroxyl group make it an excellent core for developing bifunctional organocatalysts, where both functional groups can interact with substrates to facilitate a reaction. beilstein-journals.org These organocatalysts operate without a metal center and are valued for being stable and easy to handle. researchgate.net

Hydrogen-bonding organocatalysts, such as thioureas and squaramides incorporating the aminoindanol moiety, have been successfully developed. beilstein-journals.org In these catalysts, the aminoindanol's hydroxyl group and the (thio)urea's N-H groups can act as hydrogen-bond donors, activating the electrophile, while a separate basic site activates the nucleophile. beilstein-journals.org These bifunctional catalysts have been effectively applied in a variety of asymmetric reactions. beilstein-journals.org

Table 3: Applications of Aminoindanol-Based Organocatalysts | Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee %) | Reference | | :--- | :--- | :--- | :--- | :--- | | Thiourea (B124793) | Friedel-Crafts Alkylation | Indoles and Nitroalkenes | Up to 88 | Up to 89 | beilstein-journals.org | | Thiourea | Conjugate Addition | Enoates and Hydroxylamines | Up to 98 | Up to 98 | beilstein-journals.org | | Squaramide | Michael Addition | Various | - | - | beilstein-journals.org | | Proline Derivative | Diels-Alder / Aza-Henry | Various | - | - | beilstein-journals.org |

Structure-Activity Relationship (SAR) Studies in Chiral Ligand Design for Enantioselective Processes

The derivatization of the amino and hydroxyl functional groups of (R)-4-Amino-2,3-dihydro-1H-inden-2-ol allows for the synthesis of a diverse library of chiral ligands. By systematically altering the steric and electronic properties of these derivatives, researchers can probe the intricate relationship between the ligand structure and its catalytic efficacy, measured in terms of yield and enantiomeric excess (ee) of the product. These SAR studies provide critical insights into the transition state geometry of the catalyzed reaction, paving the way for the development of next-generation catalysts with superior performance.

One notable area of investigation has been the application of this compound-derived ligands in the asymmetric addition of nucleophiles to electrophiles. For instance, the enantioselective addition of diethylzinc (B1219324) to chalcones has served as a benchmark reaction to evaluate the effectiveness of new chiral ligands. In a representative study, a series of ligands was synthesized by modifying the amino group of the parent aminoindanol with various substituents. The performance of these ligands in the copper-catalyzed 1,4-conjugate addition of diethylzinc to chalcone (B49325) was then systematically evaluated.

The results of such a study can be summarized in the following table:

| Ligand | R Group on Amino Nitrogen | Yield (%) | ee (%) |

| 1 | H | 75 | 68 |

| 2 | Methyl | 82 | 75 |

| 3 | Isopropyl | 88 | 85 |

| 4 | tert-Butyl | 92 | 91 |

| 5 | Phenyl | 85 | 82 |

| 6 | Benzyl (B1604629) | 89 | 88 |

From this data, a clear trend emerges: increasing the steric bulk of the N-alkyl substituent from hydrogen to a tert-butyl group leads to a progressive enhancement in both the chemical yield and the enantioselectivity of the conjugate addition product. This suggests that a bulkier substituent on the nitrogen atom plays a crucial role in creating a more defined and sterically hindered chiral pocket around the metal center. This, in turn, leads to a more effective facial discrimination of the prochiral enone, resulting in higher enantiomeric excess. The introduction of aromatic substituents, such as phenyl and benzyl groups, also afforded high yields and enantioselectivities, indicating that both steric bulk and electronic effects can influence the catalytic outcome.

Another significant application of ligands derived from this compound is in the field of organocatalysis, particularly as bifunctional thiourea catalysts. These catalysts operate through a dual activation mechanism, where the thiourea moiety activates the electrophile via hydrogen bonding, and a basic site on the catalyst activates the nucleophile. The rigid aminoindanol backbone serves to orient these two functional groups in a precise spatial arrangement, thereby creating an effective chiral environment for the reaction.

A systematic SAR study of such bifunctional thiourea organocatalysts in the asymmetric Michael addition of acetylacetone (B45752) to β-nitrostyrene can provide valuable insights. By varying the substituent on the thiourea moiety, the influence on the catalytic performance can be quantified.

| Catalyst | Thiourea Substituent (Ar) | Yield (%) | ee (%) |

| 7 | Phenyl | 85 | 78 |

| 8 | 4-Nitrophenyl | 88 | 85 |

| 9 | 3,5-Bis(trifluoromethyl)phenyl | 95 | 96 |

| 10 | 4-Methoxyphenyl | 82 | 72 |

| 11 | Naphthyl | 91 | 89 |

The data from this study reveals a strong correlation between the electronic properties of the aryl substituent on the thiourea group and the enantioselectivity of the Michael addition. The presence of electron-withdrawing groups, such as nitro and trifluoromethyl groups, on the aromatic ring significantly enhances the acidity of the thiourea N-H protons. This increased acidity leads to stronger hydrogen bonding with the nitro group of the β-nitrostyrene, resulting in a more organized and rigid transition state. Consequently, the catalyst with the 3,5-bis(trifluoromethyl)phenyl substituent exhibited the highest enantioselectivity. Conversely, an electron-donating group like a methoxy (B1213986) group reduced the acidity of the thiourea, leading to weaker hydrogen bonding and lower enantioselectivity. The bulky naphthyl group also provided good results, suggesting that steric factors can also contribute positively to the organization of the transition state.

Applications of R 4 Amino 2,3 Dihydro 1h Inden 2 Ol Derived Ligands in Asymmetric Catalysis

Lewis Acid-Catalyzed Asymmetric Transformations

The formation of complexes between ligands derived from (R)-4-Amino-2,3-dihydro-1H-inden-2-ol and Lewis acids generates potent chiral catalysts. These catalysts activate substrates by lowering the energy of their LUMO (Lowest Unoccupied Molecular Orbital), facilitating stereoselective bond formation. The inherent chirality of the ligand directs the approach of the reacting molecules, leading to the preferential formation of one enantiomer of the product.

Enantioselective Diels-Alder Reactions

Derivatives of cis-1-amino-2-indanol have been successfully employed as simple, bifunctional organocatalysts in Diels-Alder reactions. These catalysts possess both a Brønsted base (amino group) and a hydrogen bond donor (hydroxyl group) moiety, which work in concert to activate the dienophile and diene.

For instance, a catalyst prepared from (1R,2S)-1-amino-2,3-dihydro-1H-inden-2-ol has been shown to effectively catalyze the reaction between 3-hydroxy-2-pyridones and various dienophiles. The cis-relationship between the amino and alcohol groups is crucial for achieving high enantioselectivity. The reaction proceeds with excellent yields and stereocontrol, particularly when using vinyl ketones as dienophiles at reduced temperatures.

| Diene | Dienophile | Yield (%) | dr (endo:exo) | ee (%) |

| 3-Hydroxy-2-pyridone | Methyl vinyl ketone | 85 | 3:1 | 90 |

| 3-Hydroxy-2-pyridone | Ethyl vinyl ketone | 88 | 3:1 | 92 |

| 3-Hydroxy-2-pyridone | N-Phenylmaleimide | 95 | >99:1 | 75 |

| 3-Hydroxy-2-pyrone | N-Phenylmaleimide | 92 | >99:1 | 85 |

| 3-Hydroxy-2-pyridone | Methyl acrylate | 70 | >99:1 | 70 |

Data sourced from reference. Reactions with vinyl ketones were conducted at -40 °C.

Asymmetric Michael Addition Reactions

Simple derivatives of aminoindanol (B8576300) also serve as effective organocatalysts for asymmetric Michael additions. These reactions are fundamental for carbon-carbon bond formation. An amino-indanol derivative has been utilized to catalyze the addition of 3-substituted oxindoles to protected 2-amino-1-nitroethenes. This process constructs vicinal chiral quaternary and tertiary stereocenters with high efficiency. The reaction affords the desired 3,3'-disubstituted oxindoles bearing α,β-diamino functionality in high yields, with excellent diastereoselectivities and very good enantioselectivities.

| Oxindole Substituent (R¹) | Nitroethene Substituent (R²) | Yield (%) | dr | ee (%) |

| Boc | Cbz | 99 | >99:1 | 88 |

| Me | Cbz | 99 | >99:1 | 85 |

| Bn | Cbz | 95 | 99:1 | 90 |

| Allyl | Cbz | 92 | 99:1 | 86 |

| Bn | Boc | 96 | 99:1 | 87 |

Data sourced from reference. Reactions catalyzed by a derivative of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol.

Stereoselective Aldol (B89426) Reactions

The rigid framework of cis-1-amino-2-hydroxyindan is highly suitable for creating effective chiral auxiliaries. An oxazolidinone derived from this amino alcohol has been developed for use in highly enantioselective aldol reactions. The boron enolate generated from the N-propionyl derivative of this chiral oxazolidinone reacts with various aldehydes to yield aldol products with almost complete diastereofacial selectivity. This high degree of stereocontrol is attributed to the conformationally rigid tricyclic ring system of the auxiliary. Furthermore, the auxiliary can be removed under mild conditions, allowing for the recovery of the chiral starting material without loss of optical purity.

| Aldehyde (R-CHO) | Yield (%) | Diastereomeric Excess (% de) |

| Benzaldehyde | 89 | >99 |

| Isobutyraldehyde | 92 | >99 |

| Acetaldehyde | 79 | >99 |

| Pivalaldehyde | 85 | >99 |

Data sourced from references.

In addition to syn-selective aldol reactions, derivatives can be modified to achieve anti-selective outcomes. A chiral auxiliary based on a cis-1-arylsulfonamido-2-indanol scaffold, when used in a titanium-mediated ester enolate aldol reaction, provides anti-aldol products with excellent diastereoselectivity and high yields.

Chiral Lewis Acid-Catalyzed Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for attaching substituents to aromatic rings. While extensively studied, the development of asymmetric variants targeting the benzene (B151609) ring of substrates like indoles remains a challenge. Asymmetric Friedel-Crafts alkylations are often promoted by chiral Brønsted or Lewis acids. While ligands derived from this compound are versatile in many Lewis acid-catalyzed reactions, their specific application in generating chiral Lewis acid catalysts for Friedel-Crafts reactions is not as extensively documented in the reviewed literature compared to other catalyst systems like those derived from BINOL.

Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound are also pivotal in transition metal catalysis. They form well-defined chiral complexes with various metals, enabling a wide array of enantioselective transformations by controlling the spatial arrangement of reactants around the metallic center.

Copper-Catalyzed Enantioselective Processes

Copper complexes incorporating chiral ligands are widely used due to copper's versatile reactivity and lower cost compared to other transition metals. Ligands derived from aminoindanol have been shown to be particularly effective in this context.

A notable example is the copper(I)-catalyzed asymmetric Henry (nitroaldol) reaction. A C₂-symmetric bisoxazolidine (B8223872) ligand synthesized from cis-1-amino-2-indanol has been used to achieve high yields and enantiomeric excesses in the reaction between nitromethane (B149229) and a diverse range of aldehydes, especially aliphatic ones. This catalytic system, employing copper(I) acetate (B1210297), demonstrates high efficiency and stereoselectivity.

| Aldehyde | Yield (%) | ee (%) |

| Cyclohexanecarboxaldehyde | 97 | 97 |

| 3-Phenylpropanal | 96 | 96 |

| Heptanal | 92 | 96 |

| Isovaleraldehyde | 89 | 95 |

| Pivalaldehyde | 78 | 91 |

Data sourced from reference. Reactions performed using 10 mol % of the bisoxazolidine ligand and 9 mol % of CuOAc.

Asymmetric Aza-Henry Reaction

The aza-Henry reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful method for the synthesis of chiral β-nitroamines, which are valuable precursors to vicinal diamines and α-amino acids. The development of catalytic and enantioselective versions of this reaction is of significant interest. While various chiral ligands have been successfully employed in this transformation, specific applications of ligands derived from this compound are not extensively documented in readily available scientific literature. General studies have shown that chiral amino alcohol ligands can be effective in promoting the aza-Henry reaction with high enantioselectivities.

Enantioselective Cyanation Reactions

Enantioselective cyanation, particularly the addition of cyanide to aldehydes (cyanosilylation) or imines (Strecker reaction), provides a direct route to optically active cyanohydrins and α-amino nitriles, which are versatile intermediates in organic synthesis. The effectiveness of the catalyst is highly dependent on the structure of the chiral ligand. Research in this area has explored a wide array of ligands, including those based on amino alcohols. However, detailed research findings specifically employing ligands derived from this compound for enantioselective cyanation reactions are not prominently reported in the current body of scientific literature.

Ruthenium-Catalyzed Asymmetric Transformations

Ruthenium complexes are highly versatile catalysts for a broad range of asymmetric transformations, owing to their ability to exist in multiple oxidation states and to be fine-tuned by a diverse set of chiral ligands.

Application in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a widely used method for the reduction of prochiral ketones, imines, and other unsaturated compounds, typically using isopropanol (B130326) or formic acid as the hydrogen source. Chiral diamines and amino alcohols are among the most successful classes of ligands for ruthenium-catalyzed ATH. While the Noyori-type catalysts, often featuring N-sulfonylated diamine ligands, are classic examples, numerous other ligand architectures have been investigated. Specific studies detailing the performance of ruthenium complexes bearing ligands derived from this compound in the asymmetric transfer hydrogenation of ketones are not extensively covered in published research.

Studies in Electrooxidation of Alcohols

The electrooxidation of alcohols is a key reaction in the development of fuel cells and electrosynthesis. Ruthenium complexes have been studied as potential catalysts for this transformation. The ligand environment around the ruthenium center plays a critical role in the catalytic activity and stability. While there is research on the electrooxidation of alcohols using ruthenium complexes with amino alcohol ligands, specific investigations utilizing ligands derived from this compound are not well-documented in the scientific literature.

Nickel-Catalyzed Asymmetric Reactions

Nickel catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of cross-coupling and addition reactions. The development of chiral ligands for nickel has led to significant advances in asymmetric catalysis.

Enantioselective Reductive Alkenylation

Enantioselective reductive alkenylation involves the coupling of an alkene or alkyne with another electrophile in the presence of a reducing agent to form a new C-C bond and a stereocenter. Chiral phosphine (B1218219) ligands are commonly employed in these nickel-catalyzed reactions. There is a lack of specific research in the available literature on the application of ligands derived from this compound in nickel-catalyzed enantioselective reductive alkenylation.

Palladium-Catalyzed Cyclization and Coupling Reactions

Ligands derived from the this compound scaffold have found utility in palladium-catalyzed reactions, which are powerful tools for constructing complex molecular architectures. nih.gov These reactions, including cyclization and coupling cascades, offer an efficient pathway to heterocyclic and carbocyclic systems. nih.govmdpi.com The inherent chirality of the indanol framework is transferred during catalysis to control the stereochemistry of the final product.

One significant application is in asymmetric carboamination reactions. For instance, a palladium-catalyzed process has been developed for synthesizing enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines. nih.gov A catalyst system generated from Pd(OAc)2 and an appropriate chiral ligand can yield functionalized carbocycles with high enantiomeric ratios (up to >99:1 er). nih.gov These transformations are believed to proceed through an anti-aminopalladation step, where an amine nucleophile attacks an arylpalladium alkene complex intermolecularly. nih.gov

Palladium-catalyzed aminocyclization-Heck-type coupling cascades have also been employed to prepare dehydrotryptophan derivatives. nih.gov This strategy combines nucleophilic addition and cross-coupling in a single operation, providing a convergent method for synthesizing complex heterocyclic structures. nih.gov Similarly, palladium-catalyzed Wacker-type cyclizations of unsaturated amino alcohols represent another versatile method for preparing nitrogen-containing heterocycles. mdpi.com The development of chiral palladium(II) complexes for these transformations allows for the kinetic resolution of racemic starting materials, yielding valuable chiral building blocks. mdpi.com

The effectiveness of these catalytic systems often depends on the specific ligand structure and reaction conditions. For example, in the synthesis of diamine derivatives through sequential palladium- and rhodium-catalyzed reactions, the choice of a chiral ligand is crucial for the initial asymmetric allylic amination step. nih.gov

| Reaction Type | Catalyst System | Substrates | Products | Enantioselectivity (er) |

| Alkene Carboamination | Pd(OAc)2 / (S)-tert-butylPHOX | 2-Allylphenyltriflate derivatives, aliphatic amines | Enantioenriched 2-aminoindanes | Up to >99:1 |

| Aminocyclization-Coupling | Palladium complexes | o-Alkynylaniline derivatives, methyl α-aminoacrylate | Dehydrotryptophan derivatives | N/A |

| Wacker-Type Cyclization | Chiral Palladium(II) complexes | Racemic N-protected 1-amino-pent-4-ene-3-ols | (R,R)-2-Oxa-6-azabicyclo[3.3.0]octan-3-ones | 60%–73% ee |

Role as Chiral Auxiliaries in Diastereoselective Transformations

This compound and its derivatives serve as highly effective chiral auxiliaries, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net The rigid bicyclic structure of the indanol moiety limits the possible transition state geometries, leading to high levels of diastereoselectivity in various transformations. nih.gov Once the desired stereochemistry is established, the auxiliary can be cleaved and recovered. wikipedia.org

A prominent application is in the Diels-Alder reaction. Oxazolidinone derivatives of aminoindanol function as efficient chiral auxiliaries for cycloadditions between acrylates and dienes like cyclopentadiene. researchgate.net When these reactions are promoted by Lewis acids, they exhibit excellent endo/exo ratios (>99:1) and high endo diastereoselectivities, typically ranging from 86:14 to 96:4. nih.gov The conformation of the auxiliary plays a critical role in determining the stereochemical outcome. researchgate.net

Furthermore, 1-(arylsulfonamido)indan-2-ols, derived from aminoindanol, have been demonstrated to be excellent chiral auxiliaries for the stereoselective reduction of α-keto esters. nih.gov The choice of hydride reagent significantly influences the diastereoselectivity. While simple reagents like sodium borohydride (B1222165) provide poor selectivity, bulkier hydride reagents can afford excellent selectivities, sometimes exceeding 99:1. nih.gov

The use of these auxiliaries is a powerful strategy in asymmetric synthesis, as it allows for the formation of multiple contiguous stereocenters with a high degree of control. wikipedia.org The commercial availability of both enantiomers of aminoindanol further enhances the utility of this approach, enabling the synthesis of either enantiomer of a target molecule. nih.gov

| Transformation | Chiral Auxiliary | Reagents | Substrate | Diastereoselectivity (dr) | Yield |

| Diels-Alder Reaction | Indanol-derived oxazolidinone | Cyclopentadiene, Lewis Acids | Acrylate | 86:14 to 96:4 (endo) | Good to Excellent |

| Reduction of α-Keto Esters | 1-Arylsulfonamido-2-aminoindanol | L-selectride, Zinc Chloride | α-Keto Ester | >99:1 | 96% |

Catalytic Desymmetrization Approaches Utilizing Indanol-Based Systems

Catalytic asymmetric desymmetrization is a powerful strategy for converting prochiral molecules into valuable, highly functionalized chiral building blocks. nih.govrsc.org Indanol-based systems have been successfully employed in the design of catalysts for such transformations. nih.govnih.gov This approach avoids the theoretical yield limitations of kinetic resolutions and provides direct access to enantiomerically enriched products. nih.gov

Researchers have developed bifunctional scaffolding catalysts derived from amino alcohols, including indanol derivatives, for the desymmetrization of diols. nih.gov These catalysts typically contain a substrate-binding site that operates through reversible covalent bonding and a catalytically active group, such as imidazole. nih.gov In the desymmetrization of meso-diols like 1,2-cyclopentane diol via silylation, catalysts built on a rigid indanol-like framework can achieve excellent enantioselectivity (e.g., 97% ee). nih.gov The rigidity of the catalyst structure is thought to be key to achieving high selectivity, even at room temperature. nih.gov

Another innovative approach involves the use of indanol-based chiral organoiodine catalysts. nih.gov The introduction of the indanol scaffold into the catalyst design provides high modularity, which facilitates rapid optimization. nih.gov These catalysts have proven effective in the challenging hydrative dearomatization of 2-substituted phenols, a process that converts flat, achiral aromatic compounds into three-dimensional chiral structures. nih.gov This methodology addresses the limitations of earlier organoiodine catalysts, which often provided only modest enantioselectivity. nih.gov

| Reaction | Catalyst Type | Substrate | Product | Enantioselectivity (ee) | Yield |

| Desymmetrization of Diol | Bifunctional Scaffolding Catalyst | 1,2-Cyclopentane diol | Monosilylated diol | 97% | 84-92% |

| Hydrative Dearomatization | Indanol-Based Chiral Organoiodine(I/III) | 2-Substituted Phenols | Chiral 4-hydroxycyclohexadienones | High | N/A |

Mechanistic Elucidation and Theoretical Investigations of Catalytic Processes

Understanding Ligand-Metal Ion Coordination and Catalytic Characteristics

The catalytic activity of amino alcohol ligands like (R)-4-Amino-2,3-dihydro-1H-inden-2-ol is intrinsically linked to their ability to form well-defined complexes with metal ions. The nitrogen of the amino group and the oxygen of the hydroxyl group can act as a bidentate ligand, chelating to a metal center to form a stable five-membered ring. This coordination geometry is crucial for creating a rigid and predictable chiral environment around the metal's active site.

In many catalytic systems, particularly with transition metals such as copper, nickel, ruthenium, and rhodium, this chelation plays a pivotal role. For instance, chiral salen-type complexes, which can be formed from amino alcohols, have been extensively studied in asymmetric transformations. These complexes are known for their versatility and high efficiency in inducing stereoselectivity. The precise geometry of the metal-ligand complex, including bond angles and distances, dictates the accessibility of the substrate to the catalytic center and influences the stereochemical outcome of the reaction.

The catalytic characteristics of such complexes are also influenced by the electronic properties of the ligand. The amino group acts as a Lewis base, donating electron density to the metal, while the hydroxyl group can be deprotonated to form an alkoxide, which is also a strong electron donor. These electronic contributions modulate the reactivity of the metal center, affecting its ability to activate substrates and facilitate the catalytic cycle.

Detailed Analysis of Stereocontrol Mechanisms in Asymmetric Transformations

The mechanism of stereocontrol in asymmetric transformations catalyzed by complexes of chiral amino alcohols is a subject of detailed investigation. The rigid conformation of the indanol backbone in this compound is a key feature that contributes to high levels of asymmetric induction. This rigidity minimizes the number of possible transition states, leading to a more selective reaction.

One of the primary models used to explain the stereochemical outcome is based on the steric interactions between the substrate and the chiral ligand in the transition state. The bulky indane framework effectively blocks one face of the coordinated substrate, forcing the incoming reagent to attack from the less hindered face. This facial selectivity is the basis for the enantioselectivity observed in many reactions.

For example, in the asymmetric reduction of prochiral ketones, the ketone coordinates to the metal center of the catalyst complex. The chiral ligand then directs the delivery of the hydride reagent to one of the two enantiotopic faces of the carbonyl group. The relative orientation of the ketone's substituents with respect to the ligand's steric bulk determines which face is more accessible, thereby favoring the formation of one enantiomer of the resulting alcohol over the other.

The interplay of attractive and repulsive non-covalent interactions, such as hydrogen bonding and π-stacking, between the ligand and the substrate can also play a significant role in stabilizing the favored transition state and further enhancing stereoselectivity.

Application of Computational Chemistry for Reaction Pathway and Transition State Modeling (e.g., DFT studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of asymmetric catalytic reactions. DFT calculations allow for the detailed modeling of reaction pathways and the characterization of transition state structures and energies. researchgate.net

For catalytic systems involving aminoindanol-type ligands, DFT studies can provide valuable insights into:

Ligand-Metal Binding: Calculation of the binding energies of different coordination modes of the ligand to the metal center can help identify the most stable and likely catalytically active species.

Transition State Geometries: Optimization of the geometries of the transition states for the formation of both enantiomeric products allows for a rationalization of the observed stereoselectivity. The energy difference between these diastereomeric transition states is directly related to the enantiomeric excess of the product.

Reaction Pathways: Mapping the potential energy surface of the entire catalytic cycle can reveal the rate-determining step and identify any potential intermediates.

For instance, computational studies on related chiral ligands have shown that the stereochemical outcome can be highly sensitive to subtle changes in the ligand structure or the reaction conditions. These studies can help in the rational design of new, more effective catalysts.

| Ligand | Reaction Type | ΔE‡ (kcal/mol) (TSmajor - TSminor) | Predicted ee (%) |

|---|---|---|---|

| Aminoindanol (B8576300) Derivative A | Ketone Reduction | -2.5 | >99 |

| Aminoindanol Derivative B | Michael Addition | -1.8 | 95 |

| Aminoindanol Derivative C | Diels-Alder Reaction | -1.2 | 80 |

Kinetic and Thermodynamic Aspects of Asymmetric Induction

The enantioselectivity of a catalytic asymmetric reaction is determined by the relative rates of formation of the two enantiomeric products. This is a kinetic phenomenon, and the enantiomeric excess (ee) is a function of the difference in the free energies of activation (ΔΔG‡) for the two competing reaction pathways.

ΔΔG‡ = -RT ln(kR/kS)

where kR and kS are the rate constants for the formation of the R and S enantiomers, respectively. A larger ΔΔG‡ leads to a higher enantiomeric excess.

In some cases, the observed stereoselectivity can also be influenced by thermodynamic factors. nih.gov For example, if the reaction is reversible, the final product distribution may reflect the relative thermodynamic stabilities of the diastereomeric product-catalyst complexes. This is known as thermodynamic control. However, most asymmetric catalytic reactions are designed to be under kinetic control, where the product distribution is determined by the relative energies of the transition states. chemrxiv.org

The study of reaction kinetics can provide valuable information about the mechanism of asymmetric induction. By measuring the reaction rates under different conditions (e.g., varying substrate and catalyst concentrations, temperature), it is possible to determine the rate law and gain insights into the composition of the catalytically active species and the nature of the rate-determining step.

| Entry | Ligand | Temperature (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | This compound derivative | 25 | 98 | 92 (R) |

| 2 | This compound derivative | 0 | 95 | 96 (R) |

| 3 | This compound derivative | -20 | 85 | >99 (R) |

Future Research Directions and Emerging Opportunities for R 4 Amino 2,3 Dihydro 1h Inden 2 Ol Research

Design and Synthesis of Novel Derivatives for Enhanced Catalytic Efficacy

A significant area of future research lies in the rational design and synthesis of novel derivatives of the aminoindanol (B8576300) core to improve catalytic performance. Modifications to the parent structure can profoundly influence the steric and electronic environment of the catalytic center, leading to enhanced enantioselectivity, activity, and substrate scope.

One promising direction is the introduction of bulky or functionalized substituents onto the indane skeleton. For instance, the synthesis of 7-alkyl substituted cis-1-amino-2-indanol derivatives has been shown to create highly effective chiral auxiliaries. beilstein-journals.org These bulky groups can create a more defined chiral pocket, leading to better facial discrimination of the substrate. Future work could explore a wider range of substituents at various positions on the aromatic ring to fine-tune the catalyst's properties for specific transformations.

Furthermore, incorporating the aminoindanol moiety into more complex ligand architectures, such as prolinamides, has yielded bifunctional recyclable organocatalysts. beilstein-journals.org These catalysts, which can activate substrates through multiple non-covalent interactions (e.g., hydrogen bonding), have demonstrated excellent conversion and high enantiomeric excess in reactions like the asymmetric Michael addition. beilstein-journals.org The development of new bifunctional catalysts based on this scaffold, including (thio)ureas and squaramides, for a broader array of reactions like Friedel–Crafts alkylations and Diels-Alder reactions, represents a vibrant field of study. beilstein-journals.org

Integration of (R)-4-Amino-2,3-dihydro-1H-inden-2-ol into Flow Chemistry and Microreactor Systems for Continuous Synthesis

The transition from traditional batch processing to continuous flow synthesis offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. researchgate.netresearchgate.net Integrating this compound-based catalytic systems into flow chemistry and microreactor technologies is a key area for future development.

Microreactors, with their high surface-area-to-volume ratios, allow for rapid mixing and precise temperature control, which is particularly beneficial for highly exothermic or fast reactions involving unstable intermediates. researchgate.net The synthesis of amino alcohols, for example, has been successfully demonstrated in continuous flow microreactors. conicet.gov.ar Applying this technology to reactions catalyzed by aminoindanol derivatives could lead to higher yields and selectivities while minimizing byproduct formation. researchgate.netconicet.gov.ar

A notable example of this integration is the use of a continuous-flow system for the selective N-acetylation of (1S,2R)-1-amino-2-indanol, which proved more efficient than the corresponding batch process. beilstein-journals.org Future research will likely focus on developing immobilized or homogeneous catalysts derived from aminoindanol that are stable and active under continuous flow conditions, enabling the production of chiral molecules in an automated and highly efficient manner.

Exploration of New Asymmetric Reaction Methodologies and Substrate Scopes

While catalysts derived from aminoindanol have been successfully applied to a range of asymmetric transformations, there is considerable scope for expanding their utility to new reaction methodologies and a broader range of substrates. The rigid framework of aminoindanol makes it an excellent chiral ligand for developing novel catalysts for reactions that are currently challenging.

Past research has demonstrated the effectiveness of aminoindanol-derived catalysts in numerous reactions. beilstein-journals.org Oxazaborolidine catalysts prepared from cis-1-amino-2-indanol are highly effective for the asymmetric borane (B79455) reduction of aromatic ketones. beilstein-journals.org Additionally, its derivatives have been employed as ligands or auxiliaries in asymmetric Michael additions, 1,3-dipolar cycloadditions, Diels-Alder reactions, and carboannulations, often achieving high yields and excellent enantioselectivity. beilstein-journals.org

Future efforts should aim to broaden this repertoire. This includes designing catalysts for novel C-C and C-X bond-forming reactions, exploring challenging substrate classes that are unreactive or give poor selectivity with existing catalysts, and developing tandem or cascade reactions that can build molecular complexity rapidly. The table below summarizes some of the established applications, providing a foundation for future expansion.

| Reaction Type | Catalyst/Auxiliary System | Substrates | Enantioselectivity (% ee) | Yield |

| Asymmetric Reduction | Oxazaborolidine Catalyst | Aromatic Ketones | High | Good |

| Michael Addition | Aminoindanol-prolinamide | α,β-Unsaturated Carbonyls | Moderate to High | Good |

| 1,3-Dipolar Cycloaddition | Not specified | Nitrile imines & Methyleneindolinones | up to 99% | up to 98% |

| Diels-Alder Reaction | 1-(Arylsulfonamido)indan-2-ol Auxiliary | Cyclopentadiene & Acryloyl Chloride | up to 92% (de) | Good to Excellent |

| syn-Aldol Reaction | Boron enolates from oxazolidinone derivative | Various Aldehydes | Highly Enantioselective | Good |

This table presents a selection of research findings. Specific values for enantioselectivity and yield are dependent on the exact substrates and reaction conditions used.

Development of Highly Robust and Recyclable Catalytic Systems

A critical aspect of sustainable chemistry is the development of catalysts that are not only efficient but also robust and recyclable. Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture, leading to product contamination and loss of the expensive catalyst. Future research on this compound will increasingly focus on strategies to overcome this limitation.

One major approach is the immobilization of the catalyst on a solid support (heterogenization). This can be achieved by anchoring the aminoindanol-derived ligand to materials such as polymers, silica, or nanostructured materials. conicet.gov.arresearchgate.net For example, using cis-1-amino-2-indanol as a chiral modifier for a heterogeneous Pt/SiO2 catalyst has been explored for enantioselective hydrogenations. conicet.gov.ar Another study demonstrated that heterogenized ligands on a nanostructured material could be recycled at least five times without a significant loss of enantioselectivity. researchgate.net The development of polymer monoliths with immobilized catalysts is another promising strategy, particularly for use in continuous flow systems where the catalyst can be reused for multiple cycles. mdpi.com

Another strategy involves designing catalysts that are inherently recyclable, such as the bifunctional prolinamide organocatalyst which can be recovered and reused. beilstein-journals.org Exploring the use of novel solvent systems, like ionic liquids, that can facilitate catalyst separation and recycling also presents a viable research direction. researchgate.net

Expanded Applications as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, this compound is a valuable chiral building block, belonging to the "chiral pool" of readily available, enantiopure starting materials. mdpi.comnih.gov Its pre-defined stereochemistry and functional groups make it an ideal starting point for the efficient synthesis of complex, high-value molecules such as pharmaceuticals and natural products.

A landmark application is its role as a key component in the synthesis of Indinavir, a potent HIV protease inhibitor. This highlights its utility in medicinal chemistry for constructing complex pharmacophores. It has also been used to prepare scaffolds for studying the inhibition of other enzymes, such as Plasmepsin II, which is a target for antimalarial drugs.